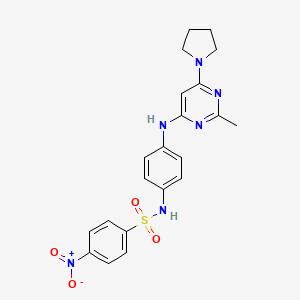
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile: , often referred to as Compound A , is a synthetic organic compound with an intriguing structure. Let’s break it down:
- The (E)- prefix indicates that the double bond between the two aromatic rings is in the trans configuration.
- The compound contains a benzoyl group, a piperazine ring, and an oxazole ring.
- The carbonitrile functional group (–C≡N) is attached to the oxazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound A. One common approach involves the condensation of a chlorobenzoyl chloride with a piperazine derivative, followed by cyclization with an appropriate aldehyde or ketone to form the oxazole ring. The methoxystyryl group can be introduced via a Wittig reaction or a Heck coupling.
Reaction Conditions:- Chlorobenzoyl chloride reacts with piperazine in the presence of a base (such as triethylamine) to form the intermediate.
- Cyclization occurs by treating the intermediate with an aldehyde or ketone under acidic conditions.
- The methoxystyryl group is introduced using a Wittig reaction (with a phosphonium ylide) or a Heck coupling (with an aryl halide and a palladium catalyst).
Industrial Production: While Compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Compound A undergoes various reactions:
Oxidation: The benzoyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound A finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Biological Studies: Researchers use it as a probe to study cellular processes.
Industry: It serves as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its combination of the benzoyl, piperazine, and oxazole moieties. Similar compounds include:
Compound B: Differs by substituting the benzoyl group with a different aromatic moiety.
Compound C: Contains a similar piperazine-oxazole core but lacks the methoxystyryl group.
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-21-8-3-2-5-17(21)9-10-22-27-20(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-6-4-7-19(25)15-18/h2-10,15H,11-14H2,1H3/b10-9+ |
InChI Key |
DYZVOSLPHUXMMM-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337652.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337658.png)

![N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11337673.png)
![N-(4-butylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337678.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11337694.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337695.png)
![1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B11337696.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337712.png)
![3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11337715.png)
![N-(3-fluoro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337717.png)
![N-tert-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337730.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337743.png)
![12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11337750.png)
